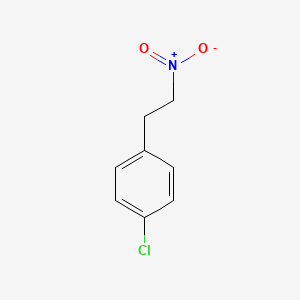
1-chloro-4-(2-nitroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-(2-nitroethyl)benzene is an organic compound characterized by the presence of a nitro group (-NO2) and a chlorophenyl group attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-chloro-4-(2-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-(4-chlorophenyl)ethane using nitric acid and sulfuric acid as nitrating agents. The reaction typically occurs under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods: In industrial settings, the production of 1-(4-chlorophenyl)-2-nitroethane often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-chloro-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed:
Reduction: 1-(4-Chlorophenyl)-2-aminoethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-(2-nitroethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-2-nitroethane primarily involves its chemical reactivity. The nitro group is highly electron-withdrawing, making the compound susceptible to reduction and substitution reactions. These reactions often involve the transfer of electrons and the formation of new chemical bonds, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)ethane: Lacks the nitro group, making it less reactive in reduction and substitution reactions.
2-Nitro-1-phenylethane: Similar structure but without the chlorine atom, affecting its reactivity and applications.
Uniqueness: 1-chloro-4-(2-nitroethyl)benzene is unique due to the presence of both the nitro and chlorophenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications .
Eigenschaften
CAS-Nummer |
60947-43-5 |
|---|---|
Molekularformel |
C8H8ClNO2 |
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1-chloro-4-(2-nitroethyl)benzene |
InChI |
InChI=1S/C8H8ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-4H,5-6H2 |
InChI-Schlüssel |
PXPMXGBWFXMDTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















